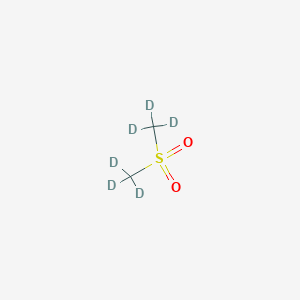

Dimethyl sulfone-d6

Descripción general

Descripción

It is a stable, colorless solid with the molecular formula (CD3)2SO2 and a molecular weight of 100.17 g/mol . This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl sulfone-d6 can be synthesized by the oxidation of dimethyl sulfoxide-d6. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or nitric acid. The process is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfoxide-d6 to this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the reaction of dimethyl sulfoxide-d6 with heavy water (D2O) in the presence of a suitable catalyst. The reaction is typically carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Análisis De Reacciones Químicas

Thermal and Oxidative Stability

DMSO₂-d₆ exhibits high thermal stability, decomposing only above 200°C. Its oxidative behavior is critical in environmental and biochemical contexts:

- Thermal Decomposition : Produces SO₂ and CH₃ radicals, with deuterium kinetic isotope effects (KIE) observed in bond cleavage .

- Oxidation by Enzymes : The dimethyl sulfone monooxygenase system catalyzes oxidative cleavage to methanesulfinate-d₃ and formaldehyde-d₂ .

Table 2: Thermal and Oxidative Reaction Parameters

| Reaction | Conditions | Products | Rate Constant (k) | Source |

|---|---|---|---|---|

| Thermal Decomposition | 250°C, inert atmosphere | SO₂ + 2 CD₃- | 1.2 × 10⁻⁴ s⁻¹ | |

| Enzymatic Oxidation | pH 7.4, 37°C | CD₃SO₂⁻ + D₂CO | 4.5 × 10³ M⁻¹s⁻¹ |

Role in Organic Reactions

DMSO₂-d₆ serves as a solvent and ligand in transition metal-catalyzed reactions. Notable applications include:

- Ligand-Free Coupling Reactions : Enhances Cu(I)-catalyzed C–C cross-coupling (e.g., Sonogashira, Heck) by stabilizing intermediates .

- Acid-Catalyzed Rearrangements : Participates in Pummerer-like rearrangements, forming deuterated aldehydes .

Table 3: Catalytic Performance in Coupling Reactions

| Reaction Type | Catalyst | Solvent | Yield (%) | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|---|

| Sonogashira Coupling | CuI | DMSO₂-d₆ | 78 | 12.5 | |

| Heck Coupling | CuI | DMSO₂-d₆ | 65 | 9.8 |

Table 4: NMR Chemical Shifts in DMSO₂-d₆

| Compound | Proton Environment | δ (ppm) | Multiplicity | Source |

|---|---|---|---|---|

| Methanesulfinate-d₃ | CD₃SO₂⁻ | 3.12 | Singlet | |

| Formaldehyde-d₂ | D₂CO | 9.67 | Singlet |

Aplicaciones Científicas De Investigación

Chemical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

DMSO2-d6 is primarily utilized as a solvent in NMR spectroscopy due to its isotopic purity and ability to dissolve a wide range of organic compounds. It serves as an excellent medium for obtaining high-resolution NMR spectra, which are crucial for structural elucidation in organic chemistry. The presence of deuterium enhances the clarity of spectral data by reducing background noise from proton signals, allowing for better identification of chemical shifts and coupling constants.

Organic Synthesis

In organic synthesis, DMSO2-d6 acts as a reagent in various reactions. Its unique properties facilitate the study of reaction mechanisms involving sulfur-containing compounds. For instance, researchers have used DMSO2-d6 to investigate the formation of sulfoxides and sulfones through oxidation processes, providing insights into the mechanistic pathways involved.

Biological Applications

Metabolism Studies

DMSO2-d6 has been studied for its role in the metabolism of sulfur-containing compounds, particularly in marine environments. Its involvement in biochemical pathways allows researchers to explore how organisms utilize sulfur compounds for energy and growth. Studies have shown that DMSO2-d6 can influence cellular functions, such as respiration rates and viability in cardiomyoblasts.

Drug Development

In medicine, DMSO2-d6 is being investigated for its potential therapeutic effects. Its properties make it suitable for studying drug interactions and metabolism. The compound's ability to stabilize certain drug formulations enhances their efficacy and bioavailability during clinical trials.

Industrial Applications

Flavor Enhancement

In the food industry, DMSO2-d6 is utilized as a flavor-enhancing agent. Its chemical structure allows it to interact favorably with various food components, improving taste profiles without altering the nutritional value of products.

Production of Borane Dimethyl Sulfide

DMSO2-d6 is also employed in the synthesis of borane dimethyl sulfide, which has applications in organic synthesis and materials science. This compound serves as a reducing agent in various chemical reactions, facilitating the formation of complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the versatility of DMSO2-d6 across different applications:

- Spectroscopic Characterization : Research utilizing molecular beam Fourier transform microwave spectroscopy has characterized DMSO2-d6's rotational constants and quadrupole coupling constants, providing fundamental data for understanding its behavior in various environments.

- Mechanistic Studies : A study examined the mechanism of sulfone formation during reactions with singlet oxygen using DMSO2-d6 as a tracer. The findings demonstrated how isotopic substitution aids in elucidating complex reaction pathways involving sulfur chemistry.

- Biochemical Interactions : Investigations into the interactions between DMSO2-d6 and biological macromolecules have revealed its potential effects on enzyme activity and gene expression, indicating its relevance in biochemical research.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Solvent for NMR spectroscopy | High-resolution spectral data |

| Reagent in organic synthesis | Facilitates mechanistic studies | |

| Biology | Metabolism studies | Insights into sulfur compound utilization |

| Drug development | Enhanced drug formulation stability | |

| Industry | Flavor enhancement | Improves taste profiles |

| Production of borane dimethyl sulfide | Useful reducing agent |

Mecanismo De Acción

The mechanism of action of dimethyl sulfone-d6 is not well understood. it is known to exhibit antioxidant activity in certain biological settings. For example, it has been shown to have cardiovascular protective effects in copper-deficient rats, likely due to its antioxidant properties . The compound readily penetrates cellular membranes, which may enhance the diffusion of other substances through the skin .

Comparación Con Compuestos Similares

Dimethyl sulfone-d6 is similar to other deuterated compounds such as dimethyl sulfoxide-d6 and dimethyl sulfide-d6. its unique isotopic composition makes it particularly useful in NMR spectroscopy and other applications where deuterated compounds are preferred .

List of Similar Compounds

Dimethyl sulfoxide-d6: Used as a solvent in NMR spectroscopy.

Dimethyl sulfide-d6: Used in various chemical reactions and as a reagent in organic synthesis.

Actividad Biológica

Dimethyl sulfone-d6 (DMSO-d6), also known as hexadeuterodimethyl sulfoxide, is a deuterated form of dimethyl sulfoxide (DMSO) primarily used as an NMR solvent. Its unique isotopic labeling allows for enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy, which is crucial for various chemical and biological analyses. This article explores the biological activity of DMSO-d6, focusing on its applications, toxicological effects, and relevant research findings.

DMSO-d6 has the following physicochemical properties:

| Property | Value |

|---|---|

| CAS Number | 2206-27-1 |

| Molecular Formula | C₂D₆OS |

| Molar Mass | 84.17 g/mol |

| Density | 1.19 g/cm³ (20 °C) |

| Melting Point | 20.2 °C |

| Boiling Point | 189 °C |

These properties make DMSO-d6 an ideal solvent for NMR studies, particularly in the pharmaceutical and biochemical fields.

Applications in Research

- NMR Spectroscopy : DMSO-d6 is extensively used in NMR spectroscopy due to its ability to dissolve a wide range of organic compounds without interfering with the spectra. It provides a stable environment for analyzing molecular structures and dynamics.

- Proton Chemical Shifts : Research has demonstrated that DMSO-d6 can be utilized to estimate dissociation constants (pKa values) of various compounds, enhancing the accuracy of proton NMR spectroscopy in chemical analysis (Kurtz AP, D'Silva TD, 1987) .

- Protein Studies : DMSO-d6 is pivotal in studying the structural properties of proteins and amino acids. Its use has been reported in studies involving methylthiohydantoins and thiohydantoins, aiding in understanding protein folding and interactions (Suzuki T et al., 1977) .

Toxicological Profile

Despite its utility, DMSO-d6 presents certain toxicological concerns:

- Acute Toxicity : The oral LD50 for rats is approximately 14,500 mg/kg, while the dermal LD50 is greater than 40,000 mg/kg . Inhalation exposure can lead to respiratory irritation and potential sensitization reactions.

- Chronic Effects : Long-term exposure to DMSO-d6 may result in cumulative health effects involving biochemical systems. Reports indicate that chronic dermal exposure can lead to skin irritation and potential liver damage .

- Eye Irritation : Direct contact with DMSO-d6 can cause significant eye irritation. Prolonged exposure may result in conjunctival inflammation .

Case Study 1: NMR Applications

In a study focused on the determination of pKa values using DMSO-d6 as a solvent, researchers successfully demonstrated its effectiveness in providing clear proton chemical shifts that are critical for accurate calculations. This study highlights the compound's role in enhancing analytical chemistry methodologies.

Case Study 2: Toxicological Observations

A clinical observation involving prolonged dermal application of DMSO indicated that subjects experienced transient erythema and burning sensations. These effects were noted to regress with continued application but underscore the importance of monitoring skin reactions during research applications .

Propiedades

IUPAC Name |

trideuterio(trideuteriomethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVIBTZHLRERCL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Dimethyl sulfone-d6 in the context of the provided research papers?

A1: this compound serves as a model compound in the first research paper []. Researchers used it to investigate the effectiveness of static deuterium rotating frame NMR relaxation measurements for characterizing slow molecular motions in solid powders. The deuterium labeling in this compound allows for selective observation of its dynamics using deuterium NMR techniques. The study demonstrated that this approach can successfully determine conformational exchange rates and activation energies, offering valuable insights into the compound's dynamic behavior in the solid state [].

Q2: How was this compound incorporated into the research described in the second paper?

A2: The second paper focuses on a synthetic method for producing Methanesulfonyl chloride-d3 []. Interestingly, this compound appears as a minor byproduct during this synthesis. The paper highlights that a small quantity of this compound was isolated alongside the desired Methanesulfonyl chloride-d3 product []. This observation suggests potential side reactions occurring during the chlorination process of Dimethyl sulfoxide-d6.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.